molecular formula C22H29N3O3S B4176041 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No. B4176041
M. Wt: 415.6 g/mol
InChI Key: LDFOQKIACFDQPR-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their complex molecular structures, incorporating multiple functional groups like pyran, pyrazole, thiazepin, and ethoxyphenyl groups. Such compounds are often synthesized for their potential in various applications, including medicinal chemistry, due to their unique structural features and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions, often catalyzed by solid acids in water, providing a sustainable and efficient method for creating a wide range of derivatives with good to excellent yields (Zhang, Li, & Qi, 2016). Such synthetic routes emphasize the importance of environmentally friendly processes in modern chemistry.

Molecular Structure Analysis

Structural characterization is crucial for understanding the behavior and potential applications of these compounds. Techniques like single-crystal diffraction are used to determine the precise molecular arrangement, providing insights into the compound's geometry, conformation, and intermolecular interactions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

The reactivity of similar compounds often involves interactions with various reagents, leading to the formation of new derivatives with fluorinated elements or other modifications. These reactions expand the chemical diversity and potential utility of the parent compounds (Joshi, Pathak, & Garg, 1980).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystal structure, are analyzed using techniques like X-ray crystallography. These properties are essential for predicting the behavior of compounds in various environments and for their formulation in practical applications (Hayvalı, Unver, & Svoboda, 2010).

Chemical Properties Analysis

Chemical properties, such as stability, reactivity towards different reagents, and potential for further functionalization, are critical for the development of pharmaceuticals or materials. Studies often explore the effects of substituents on these properties to optimize the compound's performance for specific applications (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).

properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-5-27-17-9-7-6-8-16(17)20-19-14(2)24-25(21(19)23-18(26)13-29-20)15-10-11-28-22(3,4)12-15/h6-9,15,20H,5,10-13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFOQKIACFDQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(NC(=O)CS2)N(N=C3C)C4CCOC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 3
Reactant of Route 3
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 4
Reactant of Route 4
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 5
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 6
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(2-ethoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

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